molecular formula C6H9BN2O4 B1393150 (3,6-Dimethoxypyridazin-4-yl)boronic acid CAS No. 1015480-87-1

(3,6-Dimethoxypyridazin-4-yl)boronic acid

Cat. No. B1393150
M. Wt: 183.96 g/mol
InChI Key: ZMMDVCDFKFTXIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3,6-Dimethoxypyridazin-4-yl)boronic acid” is a boronic acid derivative with the molecular formula C6H9BN2O4 . It is a solid compound with a molecular weight of 183.96 . This compound is used as a protected boronic acid with methylimindodiacetic acid (MIDA) that does not react under standard Suzuki-Miyaura coupling conditions, allowing for selective and iterative cross-coupling sequences .


Chemical Reactions Analysis

“(3,6-Dimethoxypyridazin-4-yl)boronic acid” is used in Suzuki-Miyaura coupling reactions . The Suzuki-Miyaura coupling is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . It involves the reaction of an organoboron compound (like our boronic acid) with an organic halide in the presence of a base and a palladium catalyst .


Physical And Chemical Properties Analysis

“(3,6-Dimethoxypyridazin-4-yl)boronic acid” is a solid compound with a molecular weight of 183.96 . It has a density of 1.3±0.1 g/cm3 . The compound has 6 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

Fluorescent Chemosensors

  • Boronic acids, including (3,6-Dimethoxypyridazin-4-yl)boronic acid, are used in the development of selective fluorescent chemosensors. These sensors are crucial for detecting biologically active substances, which is vital for disease prevention, diagnosis, and treatment (Huang et al., 2012).

Biomedical Applications

  • Boronic acid-containing polymers, such as those derived from (3,6-Dimethoxypyridazin-4-yl)boronic acid, have significant potential in various biomedical applications. These include treatment for conditions like HIV, obesity, diabetes, and cancer (Cambre & Sumerlin, 2011).

Catalysis in Organic Reactions

  • Boronic acids play a vital role in organic reactions. For instance, (3,6-Dimethoxypyridazin-4-yl)boronic acid could potentially be used in boronic acid catalysis, which is emerging as a significant area in chemistry (Hashimoto et al., 2015).

Molecular Recognition and Sensing

  • The interaction of boronic acids with diols and Lewis bases, leading to their use in sensing applications, can be extended to compounds like (3,6-Dimethoxypyridazin-4-yl)boronic acid. These acids are utilized in biological labeling, protein manipulation, and development of therapeutics (Lacina et al., 2014).

Pharmaceutical Applications

  • Boronic acids, including (3,6-Dimethoxypyridazin-4-yl)boronic acid, have a range of pharmaceutical applications, such as enzyme inhibition and recognition of biologically important saccharides (Yang et al., 2003).

Research in Organic Chemistry

  • In organic chemistry, boronic acids are synthesized for various applications, including Suzuki cross-coupling reactions. (3,6-Dimethoxypyridazin-4-yl)boronic acid could be a component in these reactions (Smith et al., 2008).

Exploration in Materials Science

  • Boronic acids are crucial in materials science. Their ability to form stable yet reversible complexes makes them suitable for various applications in this field (Bull et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

(3,6-dimethoxypyridazin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BN2O4/c1-12-5-3-4(7(10)11)6(13-2)9-8-5/h3,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMDVCDFKFTXIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NN=C1OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674906
Record name (3,6-Dimethoxypyridazin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,6-Dimethoxypyridazin-4-yl)boronic acid

CAS RN

1015480-87-1
Record name (3,6-Dimethoxypyridazin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dimethoxypyridazine-4-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,6-Dimethoxypyridazin-4-yl)boronic acid
Reactant of Route 2
(3,6-Dimethoxypyridazin-4-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3,6-Dimethoxypyridazin-4-yl)boronic acid
Reactant of Route 4
(3,6-Dimethoxypyridazin-4-yl)boronic acid
Reactant of Route 5
(3,6-Dimethoxypyridazin-4-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3,6-Dimethoxypyridazin-4-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.